molecular formula C17H28N2O4 B12782234 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate CAS No. 788763-21-3

4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate

Cat. No.: B12782234
CAS No.: 788763-21-3
M. Wt: 324.4 g/mol
InChI Key: LSLUUTRTJBCSJJ-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate is a chemical compound with a molecular formula of C17H28N2O4 It is known for its unique structure, which includes a phenethyl group, a dimethylcarbamate group, and a hydroxy-isopropylamino-propoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The phenethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand, binding to receptors on the surface of cells and modulating their activity. This can lead to various physiological effects, such as changes in cell signaling pathways and alterations in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxy-3-(isopropylamino)propoxy)phenethyl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

788763-21-3

Molecular Formula

C17H28N2O4

Molecular Weight

324.4 g/mol

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl N,N-dimethylcarbamate

InChI

InChI=1S/C17H28N2O4/c1-13(2)18-11-15(20)12-23-16-7-5-14(6-8-16)9-10-22-17(21)19(3)4/h5-8,13,15,18,20H,9-12H2,1-4H3

InChI Key

LSLUUTRTJBCSJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC(=O)N(C)C)O

Origin of Product

United States

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